
2,5-dichloro-4-(methylthio)-Phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-(methylthio)-phenol, also known as DCMP, is a synthetic phenol compound with a wide range of applications in scientific research and laboratory experiments. This molecule is composed of a benzene ring with two chlorine atoms and one methylthio group, and is often used as a reagent in organic synthesis. DCMP has a variety of biochemical and physiological effects, and its unique chemical structure provides a wide range of potential applications.
科学的研究の応用
2,5-dichloro-4-(methylthio)-Phenol has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds. 2,5-dichloro-4-(methylthio)-Phenol has also been used as a catalyst in the synthesis of polymers, and as a corrosion inhibitor in metal-containing systems. Additionally, 2,5-dichloro-4-(methylthio)-Phenol has been used in the synthesis of pharmaceuticals and other biologically active compounds.
作用機序
The mechanism of action of 2,5-dichloro-4-(methylthio)-Phenol is not fully understood. However, it is believed that the chlorine atoms and the methylthio group of 2,5-dichloro-4-(methylthio)-Phenol interact with other molecules in the environment, forming hydrogen bonds and other interactions. These interactions allow 2,5-dichloro-4-(methylthio)-Phenol to act as a catalyst in organic synthesis, as a corrosion inhibitor, and as a biologically active compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-dichloro-4-(methylthio)-Phenol have not been extensively studied. However, it has been shown to have antioxidant properties, and it has been suggested that it may be useful in the treatment of certain diseases, such as cancer and Alzheimer's disease. Additionally, 2,5-dichloro-4-(methylthio)-Phenol has been shown to have anti-inflammatory and anti-microbial properties.
実験室実験の利点と制限
2,5-dichloro-4-(methylthio)-Phenol has several advantages for use in laboratory experiments. It is relatively inexpensive, and it can be synthesized in a relatively short amount of time. Additionally, 2,5-dichloro-4-(methylthio)-Phenol is relatively stable, and it is not easily degraded by light or heat. However, 2,5-dichloro-4-(methylthio)-Phenol can be toxic if it is not handled properly, and it can be corrosive to metals. Therefore, it is important to take proper safety precautions when handling 2,5-dichloro-4-(methylthio)-Phenol in the laboratory.
将来の方向性
There are a number of potential future directions for the use of 2,5-dichloro-4-(methylthio)-Phenol in scientific research. For example, it could be used to develop new catalysts for organic synthesis, or to develop new corrosion inhibitors. Additionally, further research is needed to explore the biochemical and physiological effects of 2,5-dichloro-4-(methylthio)-Phenol, and to determine its potential therapeutic applications. Finally, 2,5-dichloro-4-(methylthio)-Phenol could be used to develop new biologically active compounds, or to develop new polymers.
合成法
2,5-dichloro-4-(methylthio)-Phenol can be synthesized through a two-step process. The first step involves the reaction of a phenol with a chlorinating agent, such as chlorine gas, to form a chlorinated phenol. The second step involves the addition of a methylthio group to the chlorinated phenol, which can be accomplished using a methylthiolating agent, such as dimethyl sulfide. The resulting product is 2,5-dichloro-4-(methylthio)-Phenol.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2,5-dichloro-4-(methylthio)-Phenol can be achieved through a multi-step synthesis pathway.", "Starting Materials": ["4-methylthio-phenol", "2,5-dichloro-1,4-benzoquinone", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "water"], "Reaction": [ { "Step 1": "4-methylthio-phenol is reacted with sodium borohydride in ethanol to produce 4-methylthio-phenol hydrochloride." }, { "Step 2": "2,5-dichloro-1,4-benzoquinone is reacted with acetic acid to produce 2,5-dichloro-1,4-benzoquinone diacetate." }, { "Step 3": "4-methylthio-phenol hydrochloride is added to a solution of 2,5-dichloro-1,4-benzoquinone diacetate in acetic acid and the mixture is stirred for several hours at room temperature." }, { "Step 4": "The reaction mixture is then treated with sodium hydroxide to form a precipitate, which is filtered and washed with water." }, { "Step 5": "The resulting solid is dissolved in hydrochloric acid and the solution is heated to reflux to remove any remaining acetic acid." }, { "Step 6": "The solution is then cooled, and the solid product is filtered and washed with water to yield 2,5-dichloro-4-(methylthio)-Phenol." } ] } | |
CAS番号 |
21923-22-8 |
製品名 |
2,5-dichloro-4-(methylthio)-Phenol |
分子式 |
C7H6Cl2OS |
分子量 |
209.084 |
IUPAC名 |
2,5-dichloro-4-methylsulfanylphenol |
InChI |
InChI=1S/C7H6Cl2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3 |
InChIキー |
YGFPFLRARVYKBZ-UHFFFAOYSA-N |
SMILES |
CSC1=C(C=C(C(=C1)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




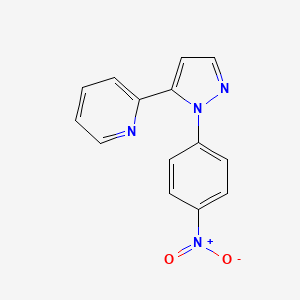
![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B594380.png)
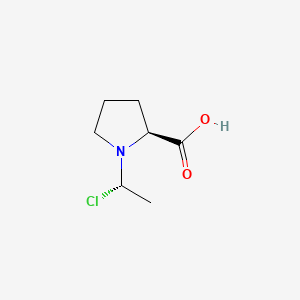
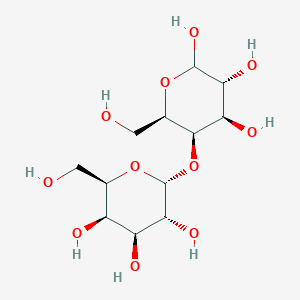
![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)


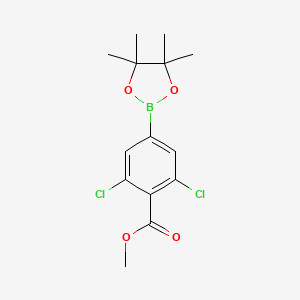
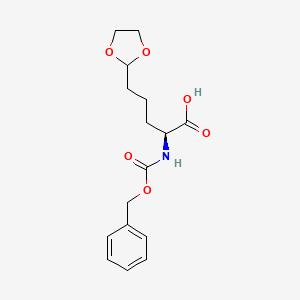

![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B594398.png)
